molecular formula C8H16N2O4 B14435347 4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid CAS No. 77382-82-2

4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid

Cat. No.: B14435347
CAS No.: 77382-82-2
M. Wt: 204.22 g/mol
InChI Key: LBMDCXFARKEMBX-UHFFFAOYSA-N
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Description

4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid is a chemical compound with the molecular formula C8H16N2O3 It is known for its unique structure, which includes a tert-butyl group, a nitroso group, and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid typically involves the nitrosation of secondary amines. One efficient method uses tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable reagents, are likely to be employed to ensure efficient and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid involves the nitroso group, which can participate in various chemical reactions. The nitroso group can act as an electrophile, reacting with nucleophiles to form new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid is unique due to its combination of a nitroso group and a hydroxybutanoic acid moiety

Properties

CAS No.

77382-82-2

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)10(9-14)5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)

InChI Key

LBMDCXFARKEMBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC(CC(=O)O)O)N=O

Origin of Product

United States

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